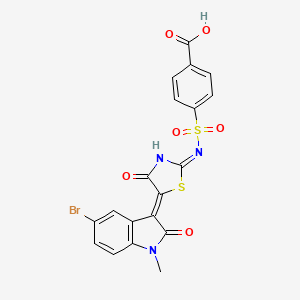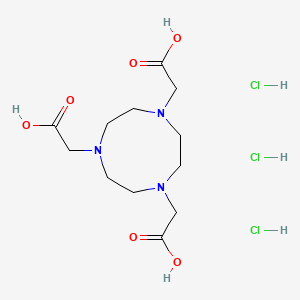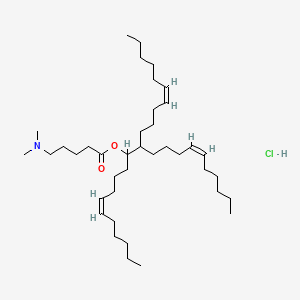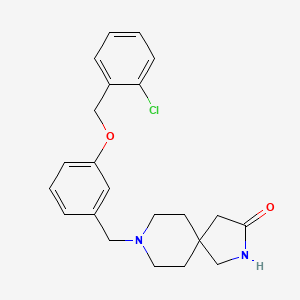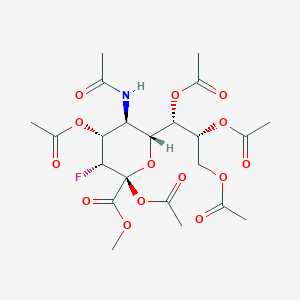
3FAx-Neu5Ac
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3FAx-Neu5Ac involves multiple steps, starting from the appropriate sugar derivatives. The key steps include:
Fluorination: Introduction of a fluorine atom at the C3 position of the sugar derivative.
Acetylation: Acetylation of hydroxyl groups to protect them during subsequent reactions.
Glycosylation: Formation of the glycosidic bond to produce the desired sialic acid analog.
Deacetylation: Removal of acetyl groups to yield the final product
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
3FAx-Neu5Ac undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further applications in research and industry .
Aplicaciones Científicas De Investigación
3FAx-Neu5Ac has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cell-cell interactions and signal transduction.
Medicine: Investigated for its potential in cancer therapy, particularly in inhibiting metastasis by blocking sialyltransferase activity
Industry: Utilized in the production of glycomimetics and other bioactive compounds.
Mecanismo De Acción
3FAx-Neu5Ac exerts its effects by inhibiting sialyltransferase, an enzyme responsible for the transfer of sialic acid residues to glycoproteins and glycolipids. This inhibition leads to reduced sialylation on the cell surface, affecting cell adhesion, migration, and signal transduction. The compound targets sialyltransferase and interferes with its activity, thereby modulating various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3Fax-Peracetyl Neu5Ac: Another sialic acid analog with similar inhibitory effects on sialyltransferase.
CMP-Neu5Ac: A natural substrate for sialyltransferase, used as a reference compound in studies.
Uniqueness
3FAx-Neu5Ac is unique due to its fluorine substitution at the C3 position, which enhances its inhibitory activity and cell permeability compared to other sialic acid analogs. This makes it a valuable tool in studying sialylation and its role in various biological processes .
Propiedades
Fórmula molecular |
C22H30FNO14 |
|---|---|
Peso molecular |
551.5 g/mol |
Nombre IUPAC |
methyl (2S,3R,4R,5S,6R)-5-acetamido-2,4-diacetyloxy-3-fluoro-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C22H30FNO14/c1-9(25)24-16-18(17(35-12(4)28)15(34-11(3)27)8-33-10(2)26)38-22(21(31)32-7,37-14(6)30)20(23)19(16)36-13(5)29/h15-20H,8H2,1-7H3,(H,24,25)/t15-,16+,17-,18-,19-,20-,22+/m1/s1 |
Clave InChI |
COXHVKPJIOSDPS-NVYCINEKSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@H]([C@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)F)OC(=O)C |
SMILES canónico |
CC(=O)NC1C(C(C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)F)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


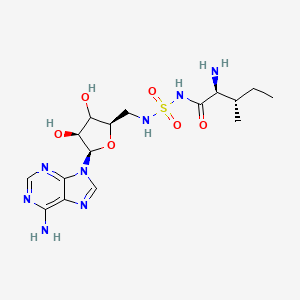
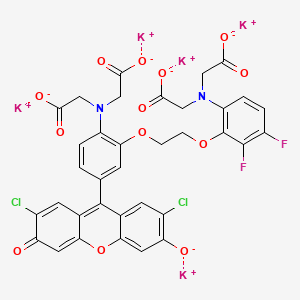
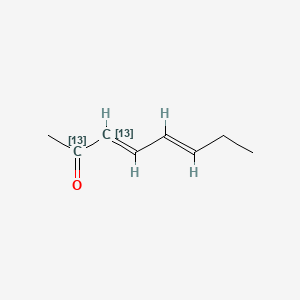
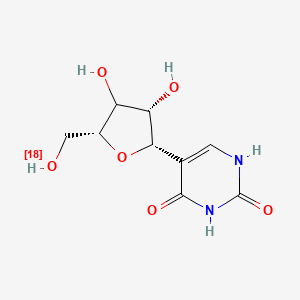

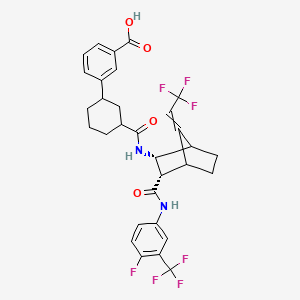
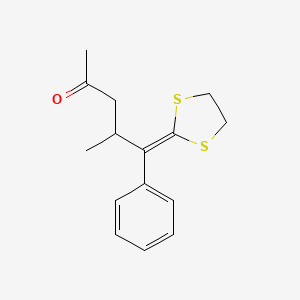
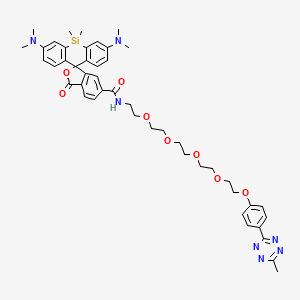
![(7S,10S,13S)-N-[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(18),15(19),16-triene-7-carboxamide](/img/structure/B15137509.png)
